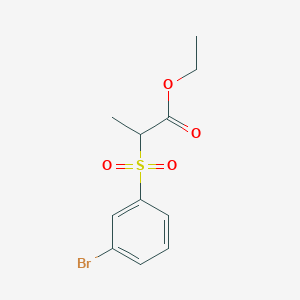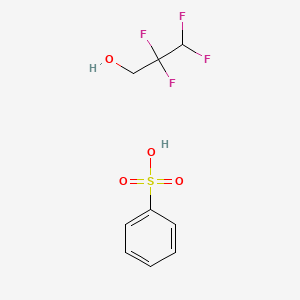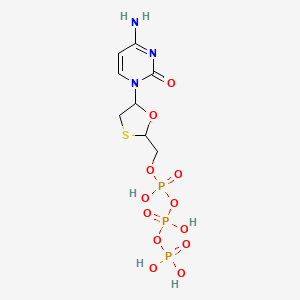![molecular formula C14H20N2 B12090920 (3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Benzyl-3-azabicyclo[320]heptan-6-yl)methanamine is a bicyclic amine compound with a unique structure that makes it an interesting subject for scientific research This compound features a bicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-3-azabicyclo[32One common approach is the reduction of spirocyclic oxetanyl nitriles, which allows for the formation of the bicyclic structure with the desired stereochemistry . This method is scalable and can be adapted for industrial production.
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-pressure hydrogenation and catalytic reduction techniques to ensure the efficient and cost-effective synthesis of the desired product. The choice of catalysts and reaction conditions can significantly impact the yield and purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the bicyclic core.
Aplicaciones Científicas De Investigación
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different substituents and ring sizes.
3-Azabicyclo[3.1.1]heptane:
Uniqueness
(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine is unique due to its specific combination of a benzyl group and a methanamine group attached to the bicyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H20N2 |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
(3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine |
InChI |
InChI=1S/C14H20N2/c15-7-12-6-13-9-16(10-14(12)13)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
Clave InChI |
ONTIRTKDTIJIRW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC2C1CN)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
![5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)
![sodium;2-[[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B12090848.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethoxy)propoxy]propanoylfluoride](/img/structure/B12090856.png)
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B12090868.png)

![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol](/img/structure/B12090889.png)


![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)



